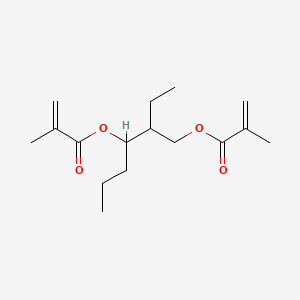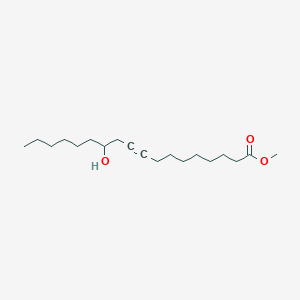
9-Octadecynoic acid, 12-hydroxy-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Octadecynoic acid, 12-hydroxy-, methyl ester is a chemical compound with the molecular formula C19H34O3 and a molecular weight of 310.47146 . It is also known by other names such as methyl ricinoleate and ricinoleic acid methyl ester . This compound is characterized by the presence of a hydroxyl group at the 12th position and a triple bond at the 9th position of the octadecynoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecynoic acid, 12-hydroxy-, methyl ester typically involves the esterification of ricinoleic acid with methanol in the presence of an acid catalyst . The reaction conditions often include heating the mixture to reflux temperature to facilitate the esterification process. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of ricinoleic acid and methanol into a reactor with an acid catalyst. The reaction mixture is maintained at an elevated temperature to ensure complete esterification. The resulting product is then separated and purified using industrial-scale distillation techniques .
Chemical Reactions Analysis
Types of Reactions
9-Octadecynoic acid, 12-hydroxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the triple bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Formation of 9-octadecynoic acid, 12-keto-, methyl ester.
Reduction: Formation of 9-octadecenoic acid, 12-hydroxy-, methyl ester.
Substitution: Formation of 9-octadecynoic acid, 12-chloro-, methyl ester.
Scientific Research Applications
9-Octadecynoic acid, 12-hydroxy-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders and other medical conditions.
Industry: Used in the production of lubricants, surfactants, and plasticizers.
Mechanism of Action
The mechanism of action of 9-Octadecynoic acid, 12-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 12th position allows it to form hydrogen bonds with biological molecules, influencing their structure and function. The triple bond at the 9th position can undergo reactions that modify the compound’s activity and interactions .
Comparison with Similar Compounds
Similar Compounds
9-Octadecenoic acid, 12-hydroxy-, methyl ester: Similar structure but with a double bond instead of a triple bond.
Ricinoleic acid methyl ester: Another name for 9-Octadecenoic acid, 12-hydroxy-, methyl ester.
Methyl elaidate: A similar compound with a trans double bond instead of a triple bond.
Uniqueness
9-Octadecynoic acid, 12-hydroxy-, methyl ester is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination of functional groups allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to its analogs .
Properties
CAS No. |
71692-12-1 |
|---|---|
Molecular Formula |
C19H34O3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl 12-hydroxyoctadec-9-ynoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h18,20H,3-9,11-12,14-17H2,1-2H3 |
InChI Key |
IZCLGPZFWADXHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC#CCCCCCCCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



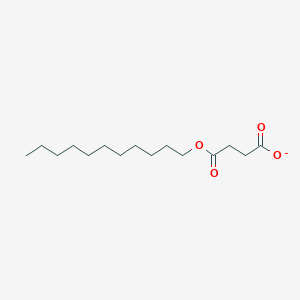
![N-[4-(4-chlorophenoxy)phenyl]-2-piperidin-1-ylacetamide;oxalic acid](/img/structure/B14461453.png)
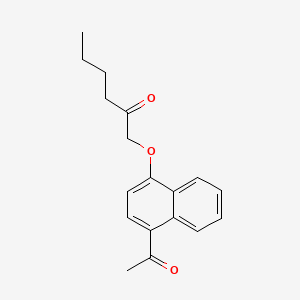


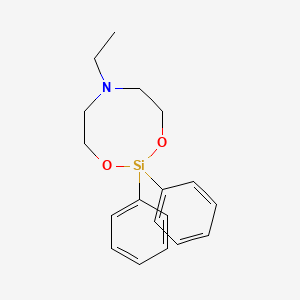
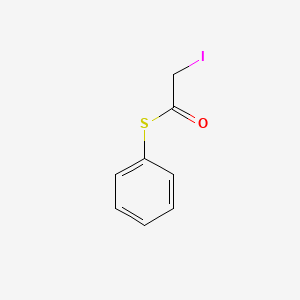
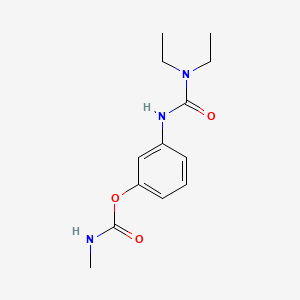

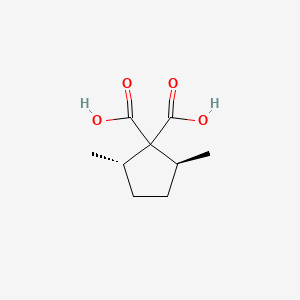
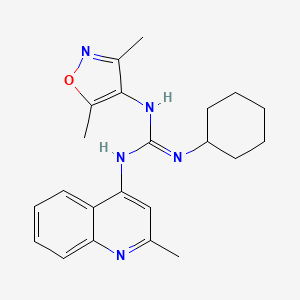
![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
